2,2-Difluoro-3-methoxy-propionic acid

CAS No.: 785712-17-6

Cat. No.: VC2670442

Molecular Formula: C4H6F2O3

Molecular Weight: 140.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 785712-17-6 |

|---|---|

| Molecular Formula | C4H6F2O3 |

| Molecular Weight | 140.09 g/mol |

| IUPAC Name | 2,2-difluoro-3-methoxypropanoic acid |

| Standard InChI | InChI=1S/C4H6F2O3/c1-9-2-4(5,6)3(7)8/h2H2,1H3,(H,7,8) |

| Standard InChI Key | WFSAUHIICKJXSV-UHFFFAOYSA-N |

| SMILES | COCC(C(=O)O)(F)F |

| Canonical SMILES | COCC(C(=O)O)(F)F |

Introduction

Chemical Identification and Structure

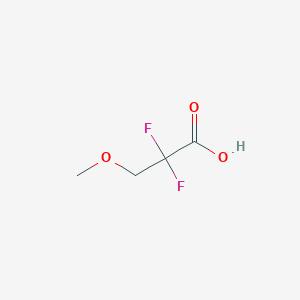

2,2-Difluoro-3-methoxy-propionic acid is characterized by two fluorine atoms substituted at the alpha carbon position (C-2) and a methoxy group at the beta carbon position (C-3) of the propionic acid backbone. This specific arrangement of functional groups contributes to its distinctive chemical behavior and reactivity profile.

Table 1: Chemical Identification Data for 2,2-Difluoro-3-methoxy-propionic acid

| Parameter | Value |

|---|---|

| IUPAC Name | 2,2-difluoro-3-methoxypropanoic acid |

| Common Name | 2,2-Difluoro-3-methoxy-propionic acid |

| CAS Registry Number | 785712-17-6 |

| Molecular Formula | C₄H₆F₂O₃ |

| Molecular Weight | 140.09 g/mol |

| SMILES Notation | COCC(F)(F)C(=O)O |

| MDL Number | MFCD23106367 |

The compound features a carboxylic acid group (-COOH), a gem-difluoro substituent at C-2, and a methoxy group (-OCH₃) attached to C-3. The presence of these functional groups influences its acidic properties, solubility, and potential for chemical modification .

Physical and Chemical Properties

While complete physicochemical characterization data for 2,2-Difluoro-3-methoxy-propionic acid is limited in the literature, its properties can be partially inferred from related fluorinated carboxylic acids. The gem-difluoro substitution at the α-position typically increases the acidity of carboxylic acids compared to their non-fluorinated counterparts.

Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:

Table 2: Estimated Physical Properties of 2,2-Difluoro-3-methoxy-propionic acid

| Property | Value/Description |

|---|---|

| Physical State | Crystalline solid or powder at room temperature |

| Color | White to pale yellow |

| Solubility | Likely soluble in polar organic solvents and water |

| Acidity | Stronger acid than non-fluorinated analogues |

| Storage Recommendation | Room temperature, inert atmosphere |

The difluoro substitution at the α-carbon would be expected to significantly increase the acidity of the carboxyl group through the electron-withdrawing effect of fluorine atoms, while the methoxy group at C-3 may contribute to increased polarity and potential hydrogen bonding interactions .

Structural Comparison with Related Compounds

2,2-Difluoro-3-methoxy-propionic acid belongs to a broader class of fluorinated carboxylic acids. Comparing its structure with related compounds provides insight into its chemical behavior and potential applications.

Table 3: Comparison with Related Fluorinated Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 2,2-Difluoro-3-methoxy-propionic acid | C₄H₆F₂O₃ | 140.09 | Contains methoxy group at C-3 |

| 2,2-Difluoropropionic acid | C₃H₄F₂O₂ | 110.06 | Lacks methoxy group, simpler structure |

| 2,2-Difluoro-2-methoxyacetic acid | C₃H₄F₂O₃ | 126.06 | Methoxy at C-2 instead of C-3, shorter chain |

The structural variations between these compounds result in different physical properties and reactivities. For instance, 2,2-difluoropropionic acid has a melting point of 38-45°C and a boiling point of 25-30°C at 5 mmHg, with a density of approximately 1.316 g/cm³ . These properties might provide baseline expectations for 2,2-Difluoro-3-methoxy-propionic acid, adjusted for the additional methoxy group's influence.

Spectroscopic and Analytical Characterization

Spectroscopic analysis of fluorinated carboxylic acids provides valuable information about their structure and purity. For 2,2-Difluoro-3-methoxy-propionic acid, several analytical techniques would be particularly informative:

-

¹H-NMR Spectroscopy: Would show characteristic signals for the methoxy protons (expected around 3.3-3.5 ppm) and the methylene protons adjacent to the methoxy group (expected around 3.7-4.0 ppm), potentially showing coupling with the fluorine atoms.

-

¹⁹F-NMR Spectroscopy: Would exhibit signals for the gem-difluoro group, providing confirmation of the fluorination pattern.

-

IR Spectroscopy: Would show characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹) and C-F bonds (typically around 1000-1400 cm⁻¹).

Recent research on fluorinated propionic acids has employed infrared multiple-photon dissociation (IRMPD) spectroscopy and collision-induced dissociation (CID) to study fragmentation pathways . These advanced analytical techniques reveal that fluorinated propionic acids can fragment via multiple competing pathways, including production of fluoroformate (FCO₂⁻) and associated ethylene derivatives, production of HF and associated carbanions, or loss of CO₂ and associated carbanions .

Applications and Research Significance

Research Interest

The interest in fluorinated organic compounds has grown significantly in recent decades, particularly in medicinal chemistry. The unique properties conferred by fluorine substitution—including enhanced metabolic stability, increased lipophilicity, and altered binding affinities—make compounds like 2,2-Difluoro-3-methoxy-propionic acid valuable subjects for research in drug discovery and development .

| Supplier | Catalog Number | Purity | Package Sizes |

|---|---|---|---|

| AChemBlock | F-4245 | 96% | Not specified |

| AaronChem | AR019H1F | Not specified | 50mg to 1g |

| AK Scientific | 6464DK | 95% | Not specified |

Pricing information varies by supplier and quantity, with costs reflecting the specialized nature of this fluorinated compound. For example, AaronChem lists prices ranging from $372.00 for 50mg to $1,519.00 for 1g , indicating its status as a specialty research chemical rather than a bulk commodity.

Fragmentation and Reaction Pathways

Recent research has provided insights into the fragmentation patterns of fluorinated propionic acids, which may be relevant to understanding the reactivity of 2,2-Difluoro-3-methoxy-propionic acid. Studies using infrared multiple-photon dissociation (IRMPD) spectroscopy and collision-induced dissociation (CID) have revealed that these compounds undergo fragmentation through multiple competing pathways .

For fluorinated propionic acids with at least one fluorine atom bound to the terminal carbon, the formation of fluoroformate (FCO₂⁻) is commonly observed. In contrast, compounds with fluorine atoms bound to the α-carbon tend to eliminate HF. These fragmentation patterns provide valuable information for analytical identification and understanding the reactivity of such compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume